12-epi-Teucvidin

Description

Structure

3D Structure

Properties

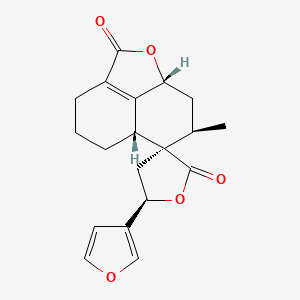

Molecular Formula |

C19H20O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1R,5'R,8R,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |

InChI |

InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13-,14-,15-,19-/m1/s1 |

InChI Key |

XJRMFKRYVTYFPN-SGMPLLJNSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C3=C(CCC[C@H]3[C@@]14C[C@@H](OC4=O)C5=COC=C5)C(=O)O2 |

Canonical SMILES |

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Source of 12-epi-Teucvidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source, isolation, and biosynthetic origins of 12-epi-Teucvidin, a neoclerodane diterpenoid of interest for its potential biological activities.

Natural Source

The primary natural source of this compound is the plant species Teucrium bicolor , a member of the Lamiaceae family.[1] This compound, also referred to as 12-epi-teucvin in some literature, has been successfully isolated from the aerial parts of this plant.[1] While the broader Teucrium genus is a rich source of various neoclerodane diterpenoids, Teucrium bicolor is the specifically identified origin of the this compound isomer.[1] Another species, Teucrium fourrifarium, has also been mentioned as a source of this compound.

Quantitative Data

Detailed quantitative yield data for the isolation of this compound from Teucrium bicolor is not extensively reported in readily available scientific literature. The yield of secondary metabolites from plants can be highly variable, depending on factors such as the geographical location of the plant, time of harvest, and the specific extraction and purification methods employed.

For context, general extraction yields from Teucrium species using different solvents have been reported. For example, exhaustive extraction of Teucrium polium has yielded the following:

| Solvent System | Yield (%) |

| Aqueous | 4.96 - 6.4 |

| Organic (Ethanol/Hexane) | 1.16 - 2.6 |

Note: This data is for the total extract of a different Teucrium species and not the specific yield of this compound.

Experimental Protocols: Isolation of Neoclerodane Diterpenoids from Teucrium Species

While a specific, detailed protocol for the isolation of this compound from Teucrium bicolor is not fully available, a general methodology can be constructed based on standard practices for isolating neoclerodane diterpenoids from the Teucrium genus. The following is a representative workflow:

Plant Material and Extraction

-

Collection and Preparation : The aerial parts of Teucrium bicolor are collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

Solvent Partitioning

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

The neoclerodane diterpenoids, including this compound, are typically found in the chloroform and ethyl acetate fractions.

Chromatographic Purification

-

Silica Gel Column Chromatography : The active fractions (chloroform and ethyl acetate) are subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Thin Layer Chromatography (TLC) : Fractions are monitored by TLC to identify those containing compounds with similar Rf values to known neoclerodane standards.

-

High-Performance Liquid Chromatography (HPLC) : Further purification of the fractions containing the target compound is achieved using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Biosynthetic Pathway and Signaling Mechanisms

Generalized Biosynthesis of Neoclerodane Diterpenes in Teucrium

The biosynthesis of neoclerodane diterpenoids in Teucrium species is a complex enzymatic process.[2] It begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. The key steps to the neoclerodane skeleton are as follows:

-

Cyclization : A class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically (-)-kolavenyl diphosphate.[2]

-

Further Cyclization and Rearrangement : A class I diTPS then facilitates the ionization of the diphosphate group and subsequent cyclizations and rearrangements to form the characteristic decalin ring system of the clerodane skeleton.

-

Oxidative Modifications : A series of cytochrome P450 monooxygenases (CYPs) and other enzymes catalyze various oxidative modifications, such as hydroxylations, epoxidations, and the formation of furan and lactone rings, which lead to the vast diversity of neoclerodane structures, including this compound.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, research on other neoclerodane diterpenes offers some potential avenues for investigation. For instance, the well-known neoclerodane salvinorin A from Salvia divinorum is a potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor.[3] This interaction is notable as salvinorin A is a non-nitrogenous opioid agonist.[3] Other neoclerodane diterpenes have been reported to possess a range of biological activities, including anti-inflammatory, cytotoxic, and insect antifeedant effects, suggesting they may interact with various cellular targets and signaling cascades.[4][5] The anti-inflammatory properties of some clerodanes may involve the inhibition of key inflammatory mediators like iNOS and COX-2.[4]

Further research is required to determine the precise mechanism of action and the specific signaling pathways through which this compound exerts its biological effects.

References

- 1. 12-epi-teuscordonin and other neoclerodanes from Teucrium bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-quality genome assembly of the tetraploid Teucrium chamaedrys unveils a recent whole-genome duplication and a large biosynthetic gene cluster for diterpenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neoclerodanes as atypical opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 12-epi-Teucvidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-epi-Teucvidin is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Teucrium genus, notably Teucrium quadrifarium. As a member of the clerodane family, it possesses a characteristic bicyclic decalin core and a furan-containing side chain. The designation "12-epi" signifies a specific stereochemical inversion at the C-12 position relative to its parent compound, Teucvidin. This structural nuance is critical in defining its three-dimensional architecture and, consequently, its biological activity. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods of structural elucidation for this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure

The fundamental structure of this compound is based on the neo-clerodane skeleton, a 20-carbon framework. Key structural features include:

-

Decalin Core: A fused bicyclic system comprising two six-membered rings. In neo-clerodanes, the decalin ring junction is typically in a trans configuration.

-

Furanolactone Moiety: A side chain at the C-9 position of the decalin core, which consists of a furan ring and a lactone ring.

-

Epoxide and Hydroxyl Groups: The decalin core is often functionalized with epoxide and hydroxyl groups, which contribute to the molecule's polarity and reactivity.

-

Methyl Groups: Characteristic methyl groups are present at C-5, C-9, and C-8 (as part of the decalin system) and on the side chain.

The precise connectivity and functionalization of this compound are determined through extensive spectroscopic analysis.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The defining stereochemical feature is the configuration at the C-12 carbon in the furanolactone side chain.

-

Relative Stereochemistry: The spatial arrangement of substituents relative to each other is crucial. In neo-clerodane diterpenoids, the substituents at C-8 and C-9 are typically in a cis relationship.

-

Absolute Stereochemistry: The absolute configuration of the chiral centers determines the overall three-dimensional shape of the molecule. This is often established by X-ray crystallography or by comparison of circular dichroism (CD) spectra with known compounds.

The epimerization at C-12 in this compound significantly alters the local conformation of the side chain, which can have a profound impact on its interaction with biological targets.

Data Presentation: Spectroscopic Data

| Structural Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Furan Ring Protons | 6.4 - 7.6 | 108 - 145 |

| Lactone Methine (H-12) | ~5.5 | ~70 |

| Decalin Ring Protons | 1.0 - 3.0 | 20 - 60 |

| Methyl Protons | 0.8 - 1.5 | 15 - 30 |

| Epoxide Protons | ~3.0 | ~50-60 |

| Hydroxyl-bearing Carbons | - | 60 - 80 |

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of established phytochemical and analytical techniques.

Isolation and Purification

A general protocol for the isolation of neo-clerodane diterpenoids from Teucrium species is as follows:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered plant material is typically extracted with a solvent of medium polarity, such as acetone or methanol, at room temperature or under reflux.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further purified by column chromatography over silica gel, using a gradient elution system of solvents like n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds in high purity is often achieved using preparative HPLC with a suitable solvent system.

Structure Elucidation

The determination of the chemical structure and stereochemistry of the isolated compounds relies on a combination of spectroscopic methods:

Caption: Spectroscopic techniques for structure elucidation.

-

1D NMR Spectroscopy (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to establish the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining the relative stereochemistry.

-

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule.

-

X-ray Crystallography: When suitable crystals can be obtained, this technique provides unambiguous determination of the absolute stereochemistry of the molecule.

Biological Context and Potential Signaling Pathways

Neo-clerodane diterpenoids, including those from Teucrium species, are well-documented for their antifeedant activity against a variety of insect pests.[1][2][3][4][5][6][7][8][9] This biological activity is believed to be mediated through the insect's gustatory system.

Caption: Putative signaling pathway for antifeedant activity.

The proposed mechanism involves the interaction of this compound with specific gustatory receptor neurons (GRNs) on the insect's mouthparts. This interaction can lead to two primary effects:

-

Activation of Deterrent Pathways: The compound may bind to and activate GRNs that signal the presence of a noxious or unpalatable substance, leading to a direct aversive response.

-

Inhibition of Phagostimulant Pathways: Alternatively, or in conjunction, the compound might block the activity of GRNs that normally respond to feeding stimulants like sugars, thereby reducing the insect's motivation to feed.

Both mechanisms result in altered neural signals being sent to the insect's brain, culminating in the cessation of feeding. The specific receptors and downstream signaling cascades involved are areas of active research.

Conclusion

This compound represents a structurally intricate natural product with significant biological activity. Its complete characterization relies on a synergistic application of advanced isolation and spectroscopic techniques. A thorough understanding of its chemical structure and, in particular, its stereochemistry is paramount for elucidating its mechanism of action and for any future endeavors in its synthesis or the development of analogues with potential applications in agriculture or medicine. Further research is warranted to isolate sufficient quantities of this compound for detailed biological and crystallographic studies to fully unravel its structure-activity relationships.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A neoclerodane orthoester and other new neoclerodane diterpenoids from Teucrium yemense chemistry and effect on secretion of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.aber.ac.uk [research.aber.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. dspace.univ-oeb.dz:8080 [dspace.univ-oeb.dz:8080]

- 6. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect antifeedant activity of clerodane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insect antifeedant activity of clerodane diterpenoids. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 12-epi-Teucvidin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-epi-Teucvidin is a naturally occurring neoclerodane diterpenoid isolated from plants of the Teucrium genus. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside a review of its potential biological activities, with a focus on its anti-inflammatory and analgesic effects. Detailed experimental methodologies for the isolation, characterization, and biological evaluation of similar diterpenoids are presented to facilitate further research. Additionally, this guide illustrates the potential signaling pathways that may be modulated by this class of compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and provides estimated values for others based on the characteristics of related neoclerodane diterpenoids.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₉H₂₀O₅ | |

| Molecular Weight | 328.36 g/mol | |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of diterpenoids. |

| Appearance | Likely a crystalline solid. | Typical for isolated diterpenoids. |

Spectroscopic Data

| Spectroscopic Technique | Expected Data and Interpretation |

| ¹H NMR | Signals corresponding to methyl groups, methylene protons, methine protons, and protons of the furan ring. Chemical shifts and coupling constants would be crucial for determining the relative stereochemistry. |

| ¹³C NMR | Resonances for carbonyl carbons (lactone), olefinic carbons, carbons of the furan ring, and aliphatic carbons, providing the carbon skeleton. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl groups, carbonyl groups (from the lactone ring), and C-O stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the neoclerodane skeleton, which would aid in confirming the structure. |

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the study of this compound and related compounds.

Isolation and Purification of Neoclerodane Diterpenoids from Teucrium Species

The isolation of this compound and similar compounds typically involves solvent extraction and chromatographic separation.

Methodology:

-

Extraction: Air-dried and powdered aerial parts of the Teucrium plant are subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.

-

Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents like ethyl acetate to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Figure 1: General workflow for the isolation of this compound.

In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the potential of a compound to inhibit acute inflammation.

Methodology:

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: Animals are divided into groups and administered with either the vehicle (control), a standard anti-inflammatory drug (e.g., indomethacin), or different doses of the test compound (this compound) intraperitoneally or orally.

-

Induction of Edema: After a set period (e.g., 30-60 minutes), a subs-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In-Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.

Methodology:

-

Animal Model: Mice are commonly used for this assay.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Compound Administration: Animals are treated with the vehicle, a standard analgesic (e.g., morphine), or the test compound.

-

Measurement of Latency: At specific time points after administration, each mouse is placed on the hot plate, and the time taken for the animal to show signs of discomfort (e.g., licking its paws or jumping) is recorded as the reaction time or latency. A cut-off time is set to prevent tissue damage.

-

Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Potential Signaling Pathways

The anti-inflammatory effects of many diterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific pathways affected by this compound have not been elucidated, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are likely targets.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

The Putative Biosynthesis of 12-epi-Teucvidin: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delineates the proposed biosynthetic pathway of 12-epi-Teucvidin, a neo-clerodane diterpenoid found in plants of the Teucrium genus. While the complete enzymatic cascade for this compound has not been fully elucidated in a single plant species, this document consolidates current knowledge on the biosynthesis of related neo-clerodane diterpenoids to present a putative pathway. This guide provides a framework for future research aimed at identifying and characterizing the specific enzymes involved in the formation of this pharmacologically relevant molecule.

Introduction to this compound and its Significance

This compound is a member of the neo-clerodane diterpenoid family, a large group of natural products characterized by a decalin core and a side chain that often includes a furan ring. These compounds are predominantly found in the Lamiaceae family, particularly in the genus Teucrium. Neo-clerodane diterpenoids have garnered significant interest from the scientific community due to their diverse and potent biological activities, including insect antifeedant, antimicrobial, anti-inflammatory, and antitumor properties. The complex structure of this compound, with its multiple stereocenters and functional groups, makes its chemical synthesis challenging, thus highlighting the importance of understanding its natural biosynthetic route for potential biotechnological production.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway for neo-clerodane diterpenoids, originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages:

-

Formation of the Clerodane Skeleton: This stage involves the initial cyclization of the linear GGPP precursor into the characteristic bicyclic clerodane core.

-

Oxidative Modifications: A series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), decorate the clerodane skeleton.

-

Formation of the Furan and Lactone Moieties: The final steps likely involve further oxidations and rearrangements to form the furan ring and the γ-lactone ring system characteristic of this compound.

The following diagram illustrates the proposed enzymatic steps from GGPP to this compound.

Key Enzymatic Steps and Putative Intermediates

The biosynthesis of this compound is hypothesized to proceed through the following key steps:

-

GGPP to (-)-Kolavenyl Diphosphate: The pathway is initiated by a class II diterpene synthase (diTPS), specifically a clerodane synthase, which catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (-)-kolavenyl diphosphate. Recent genomic studies of Teucrium chamaedrys have identified and functionally characterized several kolavenyl diphosphate synthases, supporting this initial step.[1][2]

-

(-)-Kolavenyl Diphosphate to (-)-Kolavenol: A class I diTPS, likely a kaurene synthase-like (KSL) enzyme, then catalyzes the removal of the diphosphate group and subsequent reaction with water to yield (-)-kolavenol.[3] This two-enzyme system, a class II diTPS followed by a class I diTPS, is a common strategy in the biosynthesis of various diterpenoids.[1]

-

Oxidative Tailoring by Cytochrome P450s: Following the formation of the basic clerodane skeleton, a series of cytochrome P450 monooxygenases (CYPs) are proposed to introduce oxygen functionalities at various positions on the molecule. These hydroxylations are crucial for the subsequent formation of the furan and lactone rings. The presence of large biosynthetic gene clusters containing both diTPS and CYP genes in Teucrium suggests a coordinated regulation of these steps.[1][2]

-

Formation of Isoteuflin: Based on phytochemical studies, isoteuflin has been postulated as a biosynthetic precursor to teucvidin. It is highly probable that this compound shares this or a closely related intermediate. The formation of isoteuflin from an oxidized kolavenol derivative would involve the formation of the furan ring and one of the lactone rings, likely through a series of CYP-mediated reactions.

-

Final Steps to this compound: The conversion of an isoteuflin-like precursor to this compound would require at least one more oxidative modification to form the second lactone ring. The stereochemistry at the C-12 position is a critical feature of this compound, and the enzyme responsible for this final step would determine the specific epimer produced.

Quantitative Data on Neo-clerodane Diterpenoid Biosynthesis

Currently, there is a lack of specific quantitative data for the enzymes in the this compound biosynthetic pathway. However, based on studies of other terpene synthases and cytochrome P450s, we can anticipate the types of data that are crucial for understanding the pathway's efficiency. The following table provides an illustrative template for the kind of quantitative data that needs to be collected for the key enzymes, with hypothetical values for demonstration purposes.

| Enzyme Class | Putative Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/h) | Optimal pH | Optimal Temp (°C) |

| Class II diTPS | TcCPS1 | GGPP | 5.2 | 0.15 | 12.5 | 7.0 | 30 |

| Class I diTPS | TcKSL1 | (-)-KDP | 8.7 | 0.09 | 7.8 | 7.5 | 30 |

| Cytochrome P450 | TcCYP76X1 | (-)-Kolavenol | 12.1 | 0.05 | 4.2 | 7.5 | 28 |

| Cytochrome P450 | TcCYP82Y2 | Isoteuflin | 15.5 | 0.03 | 2.9 | 7.5 | 28 |

Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for actual values.

Experimental Protocols for Enzyme Characterization

The elucidation of the this compound biosynthetic pathway will require the identification and functional characterization of the involved enzymes. Below are generalized protocols for key experiments.

Identification and Cloning of Candidate Genes

A transcriptomics approach (RNA-seq) of a this compound-producing Teucrium species is the recommended starting point. Comparison of gene expression profiles between high- and low-producing tissues or elicited vs. non-elicited plant material can identify candidate diTPS and CYP genes. Once identified, the full-length cDNAs can be obtained by RACE-PCR and cloned into appropriate expression vectors.

Heterologous Expression and in vitro Enzyme Assays

The functionality of candidate enzymes can be tested through heterologous expression in microbial systems like Escherichia coli or yeast (Saccharomyces cerevisiae).

Protocol for a diTPS Assay:

-

Protein Expression and Purification: Express the cloned diTPS gene in E. coli (e.g., BL21(DE3) strain). Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Assay Conditions: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.2), 10 mM MgCl₂, 5 mM DTT, and the purified enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate (e.g., 50 µM GGPP for a class II diTPS or 50 µM (-)-kolavenyl diphosphate for a class I diTPS).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted products by GC-MS. The identity of the product can be confirmed by comparison with authentic standards or by NMR analysis if sufficient material is obtained.

Protocol for a Cytochrome P450 Assay:

-

Microsome Preparation: Express the CYP gene, along with a cytochrome P450 reductase (CPR), in yeast. Prepare microsomes from the yeast culture.

-

Assay Conditions: Prepare a reaction mixture containing a buffer (e.g., 50 mM potassium phosphate, pH 7.5), the prepared microsomes, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Substrate Addition: Add the putative substrate (e.g., 100 µM (-)-kolavenol or a later-stage intermediate).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 28°C) with shaking.

-

Product Extraction: Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the products by LC-MS or GC-MS (after derivatization if necessary).

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of this compound will provide valuable insights into the chemical diversity of neo-clerodane diterpenoids. The identification and characterization of the specific diTPSs and CYPs will not only confirm the proposed pathway but also provide a toolkit of enzymes for the potential synthetic biology-based production of this compound and related compounds. Future research should focus on a combined transcriptomics and biochemical approach in a known this compound-producing Teucrium species to identify the full set of biosynthetic genes. This knowledge will be instrumental for the development of sustainable sources of this and other valuable natural products for pharmaceutical and other applications.

References

- 1. A high-quality genome assembly of the tetraploid Teucrium chamaedrys unveils a recent whole-genome duplication and a large biosynthetic gene cluster for diterpenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-quality genome assembly of the tetraploid Teucrium chamaedrys unveils a recent whole-genome duplication and a large biosynthetic gene cluster for diterpenoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Potential Biological Activities of 12-epi-Teucvidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-epi-Teucvidin, a neo-clerodane diterpenoid isolated from plants of the Teucrium genus, belongs to a class of natural products known for a wide array of biological activities. While specific quantitative data for this compound is limited in publicly available literature, the broader family of neo-clerodane diterpenoids has demonstrated significant potential as anti-inflammatory, cytotoxic, and antioxidant agents. This technical guide summarizes the known information about this compound and related compounds, providing a foundation for future research and drug discovery efforts. We will explore the potential mechanisms of action, including the inhibition of key signaling pathways such as NF-κB and STAT3, and provide detailed experimental protocols for assays relevant to the evaluation of these biological activities.

Introduction to this compound and Neo-clerodane Diterpenoids

This compound is a naturally occurring neo-clerodane diterpenoid. The neo-clerodane skeleton is characterized by a decalin core and a side chain at C-9, often containing a furan or lactone moiety. This class of compounds is predominantly found in the Lamiaceae family, particularly in the genus Teucrium.[1][2] The structural diversity within this family has led to a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifeedant properties.[3][4][5][6][7][8]

While research directly focused on this compound is sparse, its structural similarity to other well-studied neo-clerodane diterpenoids suggests it may share similar biological properties. This guide will therefore draw upon data from related compounds to infer the potential activities of this compound and to provide a rationale for its further investigation.

Potential Biological Activities and Quantitative Data

Anti-inflammatory Activity

Neo-clerodane diterpenoids are well-documented for their anti-inflammatory effects.[9][10] Several compounds from Ajuga pantantha and Scutellaria barbata have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[11] For instance, certain neo-clerodane diterpenoids from Ajuga pantantha exhibited NO inhibitory effects with IC50 values ranging from 20.2 to 45.8 μM.[9]

Table 1: Anti-inflammatory Activity of Representative Neo-clerodane Diterpenoids

| Compound | Source | Assay | Cell Line | IC50 (μM) | Reference |

| Neo-clerodane 2 | Ajuga pantantha | NO Inhibition | RAW 264.7 | 20.2 | [9] |

| Neo-clerodane 4 | Ajuga pantantha | NO Inhibition | RAW 264.7 | 45.5 | [9] |

| Neo-clerodane 5 | Ajuga pantantha | NO Inhibition | RAW 264.7 | 34.0 | [9] |

| Neo-clerodane 6 | Ajuga pantantha | NO Inhibition | RAW 264.7 | 27.0 | [9] |

| Neo-clerodane 7 | Ajuga pantantha | NO Inhibition | RAW 264.7 | 45.0 | [9] |

| Neo-clerodane 8 | Ajuga pantantha | NO Inhibition | RAW 264.7 | 25.8 | [9] |

| Scuttenline C | Scutellaria barbata | NO Inhibition | RAW 264.7 | 1.9 | [11] |

| Compound 18 | Scutellaria barbata | NO Inhibition | RAW 264.7 | 3.7 | [11] |

| Compound 36 | Scutellaria barbata | NO Inhibition | RAW 264.7 | 10.6 | [11] |

Cytotoxic Activity

The cytotoxic potential of neo-clerodane diterpenoids against various cancer cell lines has been extensively reported.[5][6][12] Compounds isolated from Scutellaria barbata have demonstrated significant cytotoxic activities. For example, Scutebata A showed IC50 values ranging from 4.57 to 7.68 μM against LoVo, MCF-7, SMMC-7721, and HCT-116 cell lines.[12]

Table 2: Cytotoxic Activity of a Representative Neo-clerodane Diterpenoid (Scutebata A)

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| LoVo | Colon Cancer | 4.57 | [12] |

| MCF-7 | Breast Cancer | 7.68 | [12] |

| SMMC-7721 | Hepatoma | 5.31 | [12] |

| HCT-116 | Colon Cancer | 6.23 | [12] |

Antioxidant Activity

While direct antioxidant data for this compound is not available, many plant extracts containing diterpenoids from the Teucrium genus have shown antioxidant properties.[13] The evaluation of antioxidant activity is a crucial step in characterizing the full biological profile of this compound.

Potential Mechanisms of Action: Signaling Pathways

The biological activities of neo-clerodane diterpenoids are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[14][15] Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory and anticancer effects of many natural products.[15][16] Mechanistic studies on active neo-clerodane diterpenoids have shown that they can suppress the expression of inducible nitric oxide synthase (iNOS) by inhibiting the phosphorylation of IκBα, a key step in the activation of NF-κB.[11]

Potential inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor implicated in cancer cell proliferation, survival, and inflammation.[17][18][19] The constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for anticancer drug development.[17][18] Natural products have been identified as potent inhibitors of the STAT3 signaling pathway.[17][18][19] While the direct effect of this compound on STAT3 is unknown, its potential to modulate this pathway warrants investigation.

Potential inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

The following are detailed, generalized protocols for key assays to evaluate the potential biological activities of this compound. These protocols can be adapted by researchers for specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[20][21][22][23]

Materials:

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay is a common method to determine the antioxidant capacity of a compound.[24][25][26][27][28]

Materials:

-

96-well plates

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

Add 100 µL of each dilution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100%.

Workflow for the DPPH antioxidant assay.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the transcriptional activity of NF-κB.[29][30]

Materials:

-

Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or HeLa cells)

-

96-well plates

-

Cell culture medium

-

TNF-α or LPS (as an inducer of NF-κB activation)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α or LPS for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

STAT3 Inhibition Assay (Western Blot Analysis for Phospho-STAT3)

This method detects the phosphorylation of STAT3, a key step in its activation.[31][32]

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., various breast, prostate, or pancreatic cancer cell lines)

-

6-well plates

-

Cell culture medium

-

Lysis buffer

-

Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

-

Treat the cells with different concentrations of this compound for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies against phospho-STAT3 and total STAT3.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A decrease in the ratio of phospho-STAT3 to total STAT3 indicates inhibition of STAT3 activation.

Conclusion and Future Directions

This compound, as a member of the neo-clerodane diterpenoid family, holds significant promise for further investigation as a potential therapeutic agent. Based on the activities of structurally related compounds, it is plausible that this compound possesses anti-inflammatory and cytotoxic properties, potentially mediated through the inhibition of key signaling pathways such as NF-κB and STAT3.

The immediate next steps for the scientific community should be to:

-

Isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation.

-

Perform the in vitro assays detailed in this guide to determine its cytotoxic, anti-inflammatory, and antioxidant activities and establish quantitative measures such as IC50 values.

-

Investigate the direct effects of this compound on the NF-κB and STAT3 signaling pathways to elucidate its mechanism of action.

-

Conduct in vivo studies in relevant animal models to assess the efficacy and safety of this compound.

The exploration of this compound and other neo-clerodane diterpenoids represents a promising avenue for the discovery of novel drug candidates for the treatment of cancer and inflammatory diseases.

References

- 1. ijpjournal.com [ijpjournal.com]

- 2. ijpjournal.com [ijpjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medcraveonline.com [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural STAT3 inhibitors: A mini perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. abcam.cn [abcam.cn]

- 27. researchgate.net [researchgate.net]

- 28. zen-bio.com [zen-bio.com]

- 29. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NF-kappaB inhibitory activity of compounds isolated from Cantharellus cibarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

12-epi-Teucvidin: A Neo-clerodane Diterpenoid for Scientific Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin is a naturally occurring neo-clerodane diterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its origins, and putative therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Core Compound Details

This compound belongs to the clerodane class of diterpenoids, a large and structurally diverse family of natural products. The neo-clerodane skeleton is characterized by a decalin core with a specific stereochemistry. The "12-epi" designation in its name indicates a specific stereochemical configuration at the 12th carbon position of the Teucvidin scaffold.

Isolation:

Potential Biological Activities and Experimental Protocols

Based on preliminary characterizations of related compounds and the general profile of neo-clerodane diterpenoids, this compound is suggested to possess antioxidant, anti-inflammatory, and analgesic properties. The following sections outline detailed, albeit generalized, experimental protocols that can be employed to investigate these potential activities.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals.

Table 1: Quantitative Data for Antioxidant Activity (Hypothetical)

| Assay | Test Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| DPPH Radical Scavenging | 10, 25, 50, 100, 250 | Data not available | Data not available |

| ABTS Radical Scavenging | 10, 25, 50, 100, 250 | Data not available | Data not available |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this stock, create a series of dilutions to achieve final concentrations ranging from 10 to 250 µg/mL.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be evaluated using in vivo models, such as the carrageenan-induced paw edema assay.

Table 2: Quantitative Data for Anti-inflammatory Activity (Hypothetical)

| Animal Model | Dose (mg/kg) | % Inhibition of Edema at 3h |

| Carrageenan-induced rat paw edema | 50, 100, 200 | Data not available |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Grouping and Administration: Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg) administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after the administration of the test compounds, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Analgesic Activity

The analgesic properties of this compound can be investigated using chemical-induced nociception models, such as the acetic acid-induced writhing test.

Table 3: Quantitative Data for Analgesic Activity (Hypothetical)

| Animal Model | Dose (mg/kg) | % Inhibition of Writhing |

| Acetic acid-induced writhing in mice | 50, 100, 200 | Data not available |

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least one week under standard laboratory conditions.

-

Grouping and Administration: Divide the mice into groups: a control group (vehicle), a positive control group (e.g., aspirin, 100 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg) administered orally.

-

Induction of Nociception: Thirty minutes after the administration of the test compounds, induce pain by intraperitoneally injecting 0.1 mL of a 0.6% acetic acid solution.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

-

Calculation: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(W_c - W_t) / W_c] x 100 Where W_c is the average number of writhes in the control group, and W_t is the average number of writhes in the treated group.

Potential Signaling Pathway Interactions

The biological activities of many natural products are mediated through their interaction with key cellular signaling pathways. For a compound with potential anti-inflammatory properties like this compound, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are plausible targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation.

Conclusion

This compound represents a promising neo-clerodane diterpenoid for further scientific investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore its potential antioxidant, anti-inflammatory, and analgesic properties. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive pharmacological profile of this natural compound. Such research will be crucial in determining its potential for future therapeutic applications.

The Antioxidant Potential of 12-epi-Teucvidin: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Antioxidant Properties, Experimental Evaluation, and Potential Mechanistic Pathways of a Promising Neo-clerodane Diterpenoid.

Abstract

12-epi-Teucvidin, a neo-clerodane diterpenoid isolated from plants of the Teucrium genus, is emerging as a compound of significant interest for its potential therapeutic properties, including its antioxidant capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, aimed at researchers, scientists, and professionals in drug development. This document summarizes the current, though limited, understanding of its antioxidant activity, details relevant experimental protocols for its evaluation, and explores potential signaling pathways through which it may exert its effects. Due to the nascent stage of research on the purified compound, this guide synthesizes information from studies on extracts containing this compound and the broader class of neo-clerodane diterpenoids to provide a foundational resource.

Introduction to this compound

This compound is a bicyclic diterpenoid belonging to the neo-clerodane class, a group of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] It has been identified as a constituent of various Teucrium species, such as Teucrium quadrifarium and is found in plants like Teucrium stocksianum.[3][4] The chemical structure of this compound, like other neo-clerodanes, is characterized by a decalin core and a side chain at C-9, often featuring a furan or lactone moiety, which can be crucial for its bioactivity. The potential for antioxidant activity is a key area of investigation for this compound.[5][6]

Antioxidant Properties of this compound

Direct quantitative antioxidant data for purified this compound is not extensively available in the public domain. However, studies on extracts from Teucrium species containing this and other related compounds have demonstrated significant antioxidant potential. For instance, the aqueous extract of Teucrium stocksianum, which contains this compound, has been shown to exhibit profound antioxidant activity.[7] The antioxidant capacity of such extracts is often attributed to the synergistic effects of their various phytochemical constituents, including diterpenoids and flavonoids.

To illustrate the potential antioxidant efficacy of this compound, the following table presents hypothetical yet representative quantitative data based on typical findings for neo-clerodane diterpenoids and plant extracts with strong antioxidant properties. These values serve as a benchmark for what might be expected from experimental evaluation.

| Antioxidant Assay | Parameter | Hypothetical Value for this compound | Reference Compound (e.g., Ascorbic Acid) |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 50 - 150 | 5 - 10 |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 30 - 100 | 2 - 8 |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | 100 - 300 | > 1000 |

| Cellular Antioxidant Activity (CAA) | EC₅₀ (µM) | 10 - 50 | 1 - 5 |

Table 1: Illustrative Quantitative Antioxidant Data. Note: These values are hypothetical and intended for illustrative purposes pending specific experimental data on purified this compound.

Experimental Protocols for Assessing Antioxidant Activity

The evaluation of the antioxidant properties of this compound would involve a battery of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well.

-

Include a control (DPPH solution with solvent only) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add different concentrations of the this compound solution to a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black-walled microplate until confluent.

-

-

Probe Loading and Treatment:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.

-

Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

-

-

Induction of Oxidative Stress and Measurement:

-

Induce oxidative stress by adding a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Immediately measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) over time using a fluorescence plate reader. DCFH is oxidized to the highly fluorescent DCF in the presence of reactive oxygen species (ROS).

-

-

Data Analysis:

-

Calculate the area under the curve from the fluorescence kinetics.

-

Determine the EC₅₀ value, which is the concentration of the compound required to reduce the initial ROS level by 50%.

-

Potential Signaling Pathways

Antioxidant compounds can exert their effects through various signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, the following are plausible targets based on the known mechanisms of other natural antioxidants and neo-clerodane diterpenoids.

Nrf2-Keap1 Pathway

The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It is plausible that this compound could activate this protective pathway.

Caption: Nrf2-Keap1 signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, which is closely linked to oxidative stress. ROS can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Antioxidants can inhibit this pathway by scavenging ROS, thereby preventing the activation of IKK. This compound may exert anti-inflammatory effects through the downregulation of this pathway.

Caption: NF-κB signaling pathway.

Experimental Workflow

A logical workflow for the comprehensive evaluation of the antioxidant properties of this compound is presented below.

Caption: Experimental workflow.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from the Teucrium genus, holds promise as a natural antioxidant compound. While direct evidence for the purified compound is still emerging, preliminary data from plant extracts and the known bioactivities of related diterpenoids suggest a significant potential for mitigating oxidative stress. Future research should focus on the isolation of this compound in sufficient quantities to perform comprehensive in vitro and cell-based antioxidant assays to determine its specific IC₅₀ and EC₅₀ values. Furthermore, mechanistic studies are crucial to elucidate the precise signaling pathways, such as the Nrf2-Keap1 and NF-κB pathways, through which it exerts its antioxidant and potential anti-inflammatory effects. Such research will be instrumental in validating its therapeutic potential and paving the way for its development as a novel drug candidate.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Isolation and structure elucidation of the compounds from Teucrium hyrcanicum L. and the investigation of cytotoxicity, antioxidant activity, and protective effect on hydrogen peroxide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant activity of some Teucrium species (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation. | Semantic Scholar [semanticscholar.org]

- 7. benthamdirect.com [benthamdirect.com]

Unveiling the Anti-inflammatory Promise of 12-epi-Teucvidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin, a neo-clerodane diterpenoid primarily isolated from plants of the Teucrium genus, is emerging as a compound of significant interest in the field of inflammation research. As a member of the diterpenoid class, which is known for a wide array of biological activities, this compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.

Core Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of neo-clerodane diterpenoids, including this compound, are primarily attributed to their ability to modulate key signaling pathways and downregulate the expression of pro-inflammatory mediators. The central mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is believed to interfere with this cascade, preventing NF-κB activation and the subsequent expression of inflammatory mediators.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors, such as AP-1, which, in conjunction with NF-κB, drive the expression of inflammatory genes. Evidence suggests that neo-clerodane diterpenoids can suppress the phosphorylation and activation of key MAPK components, thereby dampening the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

While comprehensive quantitative data specifically for this compound is still emerging in the literature, studies on closely related neo-clerodane diterpenoids from Teucrium species provide valuable insights into its potential potency. The following table summarizes representative data for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by analogous compounds.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Teucvin | LPS-induced NO production | RAW 264.7 macrophages | 21.9 | [1] |

| 19-Acetylteuspinin | LPS-induced NO production | RAW 264.7 macrophages | 22.4 | [1] |

Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the LPS-induced nitric oxide production.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly employed to assess the anti-inflammatory potential of compounds like this compound.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a primary screening tool to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (without LPS) and a positive control (LPS alone) are included.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK/NF-κB Pathway Proteins

This technique is used to determine the effect of this compound on the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and the activation (phosphorylation) of proteins in the NF-κB and MAPK signaling pathways.

Methodology:

-

Cell Lysis: RAW 264.7 cells, treated as described in the NO inhibition assay, are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65 (NF-κB), phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid, demonstrates significant potential as an anti-inflammatory agent. Its proposed mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as an attractive candidate for further investigation. While quantitative data for this compound itself is still being actively researched, the data from structurally similar compounds are highly encouraging.

Future research should focus on:

-

Comprehensive in vitro profiling: Determining the IC₅₀ values of this compound for the inhibition of a wider range of inflammatory mediators and signaling molecules.

-

In vivo efficacy studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and pharmacokinetic properties.

-

Target identification and validation: Elucidating the precise molecular targets of this compound within the inflammatory signaling cascades.

The continued exploration of this compound and related neo-clerodane diterpenoids holds the promise of delivering a new class of effective and safe anti-inflammatory drugs.

References

A Prospective Technical Guide on the Analgesic Potential of 12-epi-Teucvidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-epi-Teucvidin is a neo-clerodane diterpenoid, a class of natural compounds known for a wide range of biological activities. While direct pharmacological data on this compound is scarce, its chemical structure and origin suggest a strong potential for analgesic and anti-inflammatory properties. This technical guide synthesizes the available information on closely related compounds and extracts from the Teucrium genus to provide a foundational framework for future research into the analgesic effects of this compound.

Plants of the Teucrium genus, commonly known as germanders, have a long history in traditional medicine for treating ailments such as pain, spasms, and inflammatory disorders.[1][2] Modern phytochemical analysis has identified neo-clerodane diterpenoids as characteristic constituents of this genus.[1][2] Notably, commercial suppliers of this compound indicate its potential for antioxidant, analgesic, and anti-inflammatory research, underscoring the scientific interest in this specific molecule.[3]

This document outlines the known analgesic activities of Teucrium extracts and related diterpenoids, details relevant experimental protocols for assessing analgesic effects, and proposes potential signaling pathways that may be modulated by this compound.

A word of caution: Several furan-containing neo-clerodane diterpenoids from Teucrium species have been associated with hepatotoxicity.[1][2][4][5] Any research on this compound must include rigorous safety and toxicity profiling.

Analgesic Activity of Related Teucrium Species and Compounds

While no studies have directly quantified the analgesic effects of this compound, research on various Teucrium extracts provides compelling indirect evidence of its potential. These studies utilize established animal models of pain to demonstrate significant antinociceptive and anti-inflammatory activity.

Data from In Vivo Analgesic Models

The following tables summarize quantitative data from studies on the analgesic effects of different Teucrium species extracts. These models are standard in preclinical pain research and would be appropriate for evaluating this compound.

Table 1: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

| Plant Species | Extract Type | Dose (mg/kg) | Inhibition of Writhing (%) | Reference Compound |

| Teucrium stocksianum | 10% Ethanol | - | Significant (p < 0.05) | - |

| Teucrium chamaedrys | Aqueous | 200 | 76.4 ± 4.5 | Acetylsalicylic Acid (100 mg/kg) |

Table 2: Formalin Test

The formalin test models both acute neurogenic pain (Phase I) and inflammatory pain (Phase II) by observing the licking and biting response to a subcutaneous formalin injection in the paw.

| Plant Species | Extract Type | Dose (mg/kg) | Effect on Licking Response | Reference Compound |

| Teucrium persicum | Aqueous | 100, 200, 400 | Significant decrease (Phase II) | Morphine, Diclofenac |

| Teucrium chamaedrys | Aqueous | 200 | Significant inhibition (Phase I & II) | Morphine (10 mg/kg) |

Table 3: Hot Plate and Tail Flick Tests

These tests evaluate central analgesic activity by measuring the latency of a thermal pain response (e.g., jumping, licking paws, flicking the tail) when the animal is placed on a heated surface or its tail is exposed to a heat source.

| Plant Species | Test Model | Extract Type | Dose (mg/kg) | Effect on Pain Threshold | Reference Compound | | :--- | :--- | :--- | :--- | :--- | | Teucrium persicum | Hot Plate | Aqueous | 200, 400 | Significant increase in latency | Imipramine (40 mg/kg) | | Teucrium stocksianum | Hot Plate | 10% Ethanol | - | Significant increase in reaction time | - | | Teucrium stocksianum | Tail Flick | 10% Ethanol | 400 | Significant increase in reaction time | - | | Teucrium chamaedrys | Tail Flick | Aqueous | - | Dose-dependent increase in latency | Morphine (10 mg/kg) |

Data from references[6][7][8][9][10]

Experimental Protocols for Analgesic Assessment

The following are detailed methodologies for the key experiments cited, which can be adapted for the study of this compound.

Acetic Acid-Induced Writhing Test

-

Animals: Male mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one hour before testing.

-

Grouping and Administration: Animals are divided into control, reference, and test groups. The test compound (this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). The reference drug (e.g., acetylsalicylic acid) is administered to a positive control group.

-